molecular formula C14H16Cl2N2O2 B1520429 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride CAS No. 1251923-25-7

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride

Cat. No. B1520429
M. Wt: 315.2 g/mol
InChI Key: MELPSNSTYNYQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride (BAPA-DHC) is an organic compound that has been widely used in scientific research due to its unique properties and versatile applications. BAPA-DHC is a non-steroidal anti-inflammatory drug (NSAID) and is primarily used as a research tool to study the biochemical and physiological effects of inflammation. This compound is also used in laboratory experiments to study the mechanism of action of drugs, to assess drug safety, and to evaluate the efficacy of treatments.

Scientific Research Applications

Synthesis Approaches and Structural Insights The compound 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride has been studied in various contexts, particularly focusing on its synthesis and structural characteristics. For example, research has delved into the synthesis of related compounds through acylation and Michael addition processes, demonstrating the chemical versatility and potential applications of these compounds in various fields. The studies emphasize the regioselective formation of derivatives and the significance of molecular conformations, as inferred from spectral and X-ray data (Chui et al., 2004), (Kon’shin et al., 2012).

Chemical Interactions and Molecular Structures Investigations into the polarographic reductions of acids in solutions like pyridine shed light on the intricate interactions within molecular structures. For instance, the difference in half-wave potentials of acids in pyridine solutions has been attributed to the interaction levels between ions, providing valuable insights into the molecular behavior of these compounds (Hojo et al., 1987).

Catalytic and Synthetic Applications The compound's structural framework serves as a foundation for catalytic and synthetic applications. Research highlights the catalytic activation of related compounds under specific conditions to facilitate key chemical reactions. These findings open avenues for the development of novel compounds and offer a deeper understanding of the mechanisms involved in their formation (Dong et al., 2019), (Boduszek, 1996).

properties

IUPAC Name

2-(benzylamino)-2-pyridin-3-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.2ClH/c17-14(18)13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11;;/h1-8,10,13,16H,9H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELPSNSTYNYQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride
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2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride

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